molecular formula C14H8ClFN2OS B2422212 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 906785-29-3

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2422212
CAS No.: 906785-29-3
M. Wt: 306.74
InChI Key: FGFXOQAJJNYFSP-UHFFFAOYSA-N
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Description

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic small molecule belonging to the class of 2-amidobenzothiazoles, a group known for diverse and potent biological activities. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a benzamide group bearing chloro and fluoro substituents. These halogens are strategically placed to fine-tune the molecule's electronic properties and binding affinity. Such structural features are characteristic of compounds investigated for their potential to interact with key biological targets . Benzothiazole derivatives, particularly 2-amidobenzothiazoles, have demonstrated significant promise in pharmacological research due to their wide range of bioactivities. A primary area of investigation for these compounds is their antimicrobial potential. Recent scientific literature highlights that structurally analogous benzothiazole compounds exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus (S. aureus), with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.025 mM, outperforming standard antibiotics like ampicillin . The proposed mechanism of action for this antimicrobial effect often involves the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS is a crucial enzyme in the folate biosynthesis pathway, and compounds like sulfonamides are known to compete with its natural substrate, 4-aminobenzoic acid (PABA), thereby disrupting bacterial growth . Molecular docking studies suggest that potent benzothiazole derivatives can form key interactions, such as arene-H bonds, with amino acid residues like Lys220 within the PABA binding pocket of DHPS . Beyond antimicrobial applications, 2-amidobenzothiazole scaffolds are the subject of research in other therapeutic areas. Patents and studies indicate that similar compounds have been designed and evaluated as inverse agonists of the CB1 receptor, pointing to potential applications in managing conditions such as obesity and related metabolic disorders . The presence of specific substituents on the benzamide and benzothiazole rings is critical for modulating the compound's physicochemical properties—including logP, polar surface area, and molecular weight—which in turn influence its bioavailability, pharmacokinetics, and overall drug-likeness according to established rules like the "rule of five" . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2OS/c15-9-4-1-3-8(7-9)13(19)18-14-17-12-10(16)5-2-6-11(12)20-14/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFXOQAJJNYFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide typically involves the condensation reaction of 3-chlorobenzoyl chloride with 4-fluoro-1,3-benzothiazol-2-ylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in microbial and cancer cell metabolism.

    Pathways Involved: It disrupts key metabolic pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is unique due to the specific combination of chloro and fluoro substituents, which enhance its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

3-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C11_{11}H8_{8}ClFN2_{2}OS
  • CAS Number : 895010-89-6

The compound exhibits significant biological activity through various mechanisms:

  • Antimicrobial Activity : It has been shown to inhibit the growth of several pathogens, including Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The mode of action involves interference with essential biochemical pathways necessary for bacterial survival and proliferation .
  • Antifungal Properties : Research indicates that this compound demonstrates antifungal activity against various fungi, making it a candidate for developing new antifungal therapies .
  • Anticancer Potential : The compound has been investigated for its anticancer properties, showing cytotoxic effects against multiple cancer cell lines. This activity is attributed to its ability to disrupt cellular processes essential for cancer cell growth .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50_{50} / MIC (µg/mL)Reference
AntimicrobialMycobacterium tuberculosisNot specified
AntifungalCandida albicans61.25
AnticancerHeLa (Cervical Cancer)92.4
AnticancerCaco-2 (Colon Adenocarcinoma)Not specified

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : The reaction between 3-chlorobenzoyl chloride and 4-fluoro-1,3-benzothiazol-2-ylamine.
  • Reaction Conditions : Conducted under mild conditions in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

Applications in Medicine and Industry

The compound's diverse biological activities suggest several potential applications:

  • Pharmaceutical Development : As a lead compound in the development of new antibiotics and antifungal agents.
  • Cancer Therapy : Exploring its use in novel chemotherapeutic agents due to its anticancer properties.
  • Agrochemicals : Utilized in the synthesis of herbicides and fungicides due to its antimicrobial properties .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventDMF+15% vs. DCM
CatalystHATU+20% vs. Pd/C
Reaction Time12–16 hrs>90% completion

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing purity and structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): Aromatic protons appear at δ 7.2–8.1 ppm; NH proton (amide) at δ 10.2–10.5 ppm .
    • ¹³C NMR : Carbonyl (C=O) at ~168 ppm; benzothiazole carbons at 120–150 ppm .
  • IR Spectroscopy : C=O stretch at ~1650 cm⁻¹; C-F (benzothiazole) at 1100–1200 cm⁻¹ .
  • HPLC : Use C18 column (gradient: 60% acetonitrile/water); retention time ~8.2 min .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .

Q. Table 2: Key Spectral Data

TechniqueCharacteristic SignalReference
¹H NMRδ 10.3 ppm (amide NH)
IR1652 cm⁻¹ (C=O stretch)
HPLCRetention time: 8.2 min (95% purity)

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Use standardized protocols (e.g., MTT assay for cytotoxicity) and include positive controls (e.g., doxorubicin) .
  • Cell Line Differences : Test across multiple lines (e.g., HeLa, MCF-7) to assess selectivity .
  • Data Normalization : Normalize IC₅₀ values to protein content (Bradford assay) or cell count.
    Case Study : Discrepancies in kinase inhibition (IC₅₀ = 2–10 µM) may stem from ATP concentration variations; use fixed [ATP] (e.g., 100 µM) in kinase assays .

(Advanced) What computational approaches predict interactions with biological targets like protein kinases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). The chloro and fluoro groups enhance hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl/F) on activity .

Q. Table 3: Docking Scores vs. Experimental IC₅₀

Compound VariantDocking Score (kcal/mol)Experimental IC₅₀ (µM)
Parent compound-9.24.5
3-NO₂ analog-10.11.8

(Basic) What are critical considerations for ensuring compound stability?

Methodological Answer:

  • Storage : Store at -20°C in amber vials to prevent photodegradation.
  • Solubility : Use DMSO for stock solutions (50 mM); avoid aqueous buffers with pH >8 to prevent hydrolysis .
  • Stability Assays : Monitor via HPLC over 72 hrs at 25°C; <5% degradation indicates acceptable stability .

(Advanced) How do chloro and fluoro substituents affect electronic properties and binding?

Methodological Answer:

  • Electron Effects : Chloro (σp = 0.23) and fluoro (σp = 0.06) withdraw electrons, polarizing the benzamide core and enhancing H-bonding with kinase residues .
  • Hydrophobic Interactions : Fluorine’s van der Waals radius (1.47 Å) fits tightly into hydrophobic pockets (e.g., EGFR kinase) .
  • Synergistic Effects : Dual substitution increases logP (2.8 vs. 1.5 for non-halogenated analogs), improving membrane permeability .

(Basic) How to identify and remove synthesis by-products?

Methodological Answer:

  • By-Products : Unreacted 2-amino-benzothiazole (TLC spot at Rf 0.3) or dimerized amide.
  • Purification :
    • Flash Chromatography : 40% ethyl acetate/hexane removes unreacted starting material.
    • Recrystallization : Methanol/water (7:3) yields >98% pure product .

(Advanced) What crystallography challenges arise, and how are they addressed using SHELX?

Methodological Answer:

  • Challenges : Poor crystal growth due to flexible benzamide linkage; twinning in P2₁/c space group .
  • Solutions :
    • Crystallization : Use vapor diffusion (ethanol/water) at 4°C.
    • Refinement : SHELXL refines anisotropic displacement parameters; hydrogen atoms placed via riding model .
  • Validation : Check R-factor convergence (<0.05); validate with CCDC deposition (e.g., CCDC 1234567) .

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